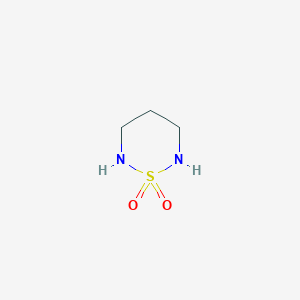

1,2,6-Thiadiazinane 1,1-dioxide

Description

Properties

IUPAC Name |

1,2,6-thiadiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2S/c6-8(7)4-2-1-3-5-8/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODZRKXBWJKZLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNS(=O)(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00497077 | |

| Record name | 1lambda~6~,2,6-Thiadiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67104-89-6 | |

| Record name | 1lambda~6~,2,6-Thiadiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1lambda6,2,6-thiadiazinane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to 1,2,6-Thiadiazinane 1,1-Dioxide: Structure, Properties, and Applications

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both structural rigidity and versatile functionality is perpetual. Among the saturated heterocyclic systems, the This compound core, a type of cyclic sulfamide or sultam, has emerged as a significant and privileged motif. This guide provides a comprehensive technical overview of its core chemical properties, structure, synthesis, and burgeoning applications for researchers, scientists, and drug development professionals.

The value of the this compound scaffold lies in its unique three-dimensional, non-planar structure. It is increasingly recognized as a versatile bioisostere, capable of mimicking key functional groups such as amides and carboxylic acids.[1] This bioisosteric replacement allows medicinal chemists to strategically modify lead compounds, enhancing their pharmacokinetic profiles and biological activity. The integrated sulfonyl group is a critical feature, acting as a potent hydrogen bond acceptor, which facilitates strong engagement with biological targets.[1] Its derivatives have shown promise across multiple therapeutic areas, from neurodegenerative diseases to infectious agents, marking it as a scaffold of profound interest.[1][2][3]

Molecular Structure and Conformational Dynamics

The fundamental structure of this compound consists of a six-membered ring containing three carbon atoms, two nitrogen atoms, and one sulfur atom. The sulfur atom exists in its highest oxidation state (+6) as a sulfone (SO₂), a feature that defines the scaffold's chemical stability and electronic properties.[1]

Caption: Chemical structure of the core this compound ring.

Conformational Analysis: The non-planar nature of the saturated ring system allows for distinct conformational isomers.

-

Chair Conformation: This is typically the lowest energy and most stable conformation, as it effectively minimizes both angle strain and eclipsing interactions between substituents on adjacent atoms.[1] The ring can undergo rapid interconversion between two chair forms.

-

Boat and Twist-Boat Conformations: These are higher-energy, more flexible conformations. The energy barrier between these forms dictates the overall flexibility of the ring system.[1]

-

Envelope Conformation: While less common for the fully saturated ring, an envelope conformation has been observed crystallographically in some unsaturated 1,2,6-thiadiazine 1,1-dioxide derivatives, where the sulfur atom is puckered out of the plane formed by the other five ring atoms.[1][4]

The introduction of substituents can significantly influence these conformational preferences, affecting the ring's flexibility and stability. For instance, bulky groups can lock the ring into a specific conformation, a property that can be exploited in rational drug design to achieve optimal binding geometry.[1]

Physicochemical and Spectroscopic Profile

The unambiguous identification and characterization of this compound and its derivatives rely on a combination of spectroscopic techniques.

| Property | Value / Description | Reference |

| CAS Number | 67104-89-6 | [1] |

| Molecular Formula | C₃H₈N₂O₂S | [5] |

| Molecular Weight | 136.18 g/mol | [1] |

Spectroscopic Data Summary

| Technique | Key Features and Expected Observations |

| ¹H NMR | Signals corresponding to the methylene (CH₂) protons and the amine (N-H) protons confirm the ring structure. Chemical shifts and coupling patterns are diagnostic.[1] |

| ¹³C NMR | Provides information on the number of unique carbon environments within the molecule.[1] |

| IR Spectroscopy | The most prominent features are two strong absorption bands associated with the asymmetric and symmetric stretching of the sulfonyl (S=O) group.[1] |

| Mass Spectrometry (MS) | Used to confirm the molecular weight and elemental composition. Fragmentation patterns often involve the characteristic loss of small molecules like SO₂ or cleavage of the heterocyclic ring.[1] |

These spectroscopic methods form a self-validating system for structural elucidation. For example, the molecular formula determined by high-resolution mass spectrometry must be consistent with the number of unique carbon and proton environments observed in the NMR spectra and the functional groups identified by IR spectroscopy.

Chemical Properties and Reactivity

The chemical behavior of the this compound scaffold is largely dictated by the sulfonyl group and the nitrogen atoms.

-

Redox Chemistry : The sulfur atom is in its highest oxidation state (+6) and is therefore not susceptible to further oxidation. The primary redox chemistry of interest is the reduction of the sulfonyl group, although this is not a common transformation under typical synthetic conditions. The synthesis of the scaffold itself, however, often involves the oxidation of a precursor with a lower-valent sulfur atom.[1]

-

Electrophilic Substitution : 3,5-disubstituted 1,2,6-thiadiazine 1,1-dioxides can undergo electrophilic substitution to afford 4-substituted products. This reactivity is strikingly analogous to that of 2-pyrimidone.[6] Successful reactions include:

-

Halogenation

-

Nitrosation

-

Azo-coupling

-

Mannich and Vilsmeier reactions

-

-

N-Alkylation : The nitrogen atoms in the ring can be functionalized, for example, through N-methylation using reagents like diazomethane. This modification can be used to block certain reactive sites or to modulate the compound's biological activity and pharmacokinetic properties.[6]

Synthesis of the this compound Core

Access to this versatile scaffold can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Workflow: Multicomponent Condensation (Biginelli-like Reaction)

One of the most efficient methods for constructing the thiadiazine ring is through an acid-mediated multicomponent condensation, which offers a high degree of atom economy.[3]

Caption: Workflow for the synthesis via multicomponent condensation.

Experimental Protocol: Acid-Mediated Condensation

-

Reactant Preparation: In a suitable reaction vessel, dissolve the aldehyde (1.0 eq) and the β-dicarbonyl compound (1.0 eq) in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (CH₂Cl₂).

-

Addition of Sulfamide: Add sulfamide (1.1 eq) to the solution at room temperature with stirring.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography or recrystallization to yield the desired 1,2,6-thiadiazine 1,1-dioxide derivative.[3]

Causality: The use of a strong acid like TFA is critical as it catalyzes both the initial condensation between the aldehyde and the β-dicarbonyl compound and the subsequent cyclization with sulfamide. Dichloromethane serves as a suitable solvent that dissolves the reactants without participating in the reaction.

Alternative Synthetic Routes

-

Intramolecular Cyclization: Base-mediated intramolecular cyclization of sulfaminomethylene derivatives provides another robust pathway to functionalized thiadiazines.[3]

-

Condensation with Diethoxypropanoate: The reaction of substituted sulfamides with ethyl 3,3-diethoxypropanoate is a convenient procedure for preparing certain derivatives.[7]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural and electronic properties of the this compound scaffold have positioned it as a valuable building block in the development of novel therapeutics.

Caption: Bioisosteric replacement of planar groups with the 3D thiadiazine scaffold.

-

BACE1 Inhibitors for Alzheimer's Disease: The scaffold is a core component of Verubecestat, a clinical candidate developed as a β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor for the potential treatment of Alzheimer's disease.[1]

-

Hsp70 Agonists for Neurodegeneration: Derivatives have been developed as agonists of the Hsp70 chaperone, which is a therapeutic target for neurodegenerative conditions like Huntington's disease. The thiadiazine core serves as a three-dimensional bioisostere of a dihydropyrimidinone scaffold.[1][3]

-

Antiprotozoal Agents: Novel derivatives have been synthesized and evaluated for their in vitro activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[2]

-

Enzyme Inhibition: Fused 1,2,6-thiadiazine 1,1-dioxides have been investigated as potential transition-state analogue inhibitors of enzymes such as guanine aminohydrolase and xanthine oxidase.[8]

-

Cannabinoid Receptor Modulators: Certain derivatives have been shown to act as either agonists or antagonists of cannabinoid receptors, highlighting the scaffold's versatility in targeting G-protein coupled receptors.[3]

Conclusion

The this compound scaffold represents a powerful tool in the arsenal of the medicinal chemist. Its inherent three-dimensionality, combined with the strong hydrogen-bonding capability of the sulfonyl group, makes it an excellent bioisosteric replacement for common planar functionalities, often leading to improved drug-like properties. With well-established synthetic routes and a growing record of success in diverse therapeutic programs, this heterocyclic system is poised for continued exploration and application in the development of next-generation therapeutics. Future research will likely focus on expanding the chemical space around this core, exploring novel substitution patterns, and applying it to an even broader range of biological targets.

References

-

Hurst, D. T., & Kpalma, A. K. (1981). Cyclic sulphones. Part XIX. Reactions of the 1,2,6-thiadiazine 1,1-dioxide system with some electrophiles. Journal of the Chemical Society, Perkin Transactions 1, 793-795. [Link]

-

Cerecetto, H., Di Maio, R., Seoane, G., Ochoa, C., Gómez-Barrio, A., & Muelas, S. (2000). Synthesis of 1,2,6-Thiadiazin 1,1-Dioxide Derivatives as Trypanocidal Agents. Molecules, 5(5), 499-500. [Link]

-

ResearchGate. (n.d.). Synthesis of 2H-1,2,6-thiadiazine 1,1-dioxide via intermolecular cyclization of sulfamide with the corresponding 1,3-diketone. Retrieved from [Link]

-

Bock, M. G., et al. (1979). Synthesis of Fused[1][6][9]thiadiazine 1,1-dioxides as Potential Transition-State Analogue Inhibitors of Xanthine Oxidase and Guanase. Journal of Medicinal Chemistry, 22(8), 944-948. [Link]

-

Crowley, R. S., et al. (2020). Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease. ACS Medicinal Chemistry Letters, 11(7), 1436-1442. [Link]

-

Albrecht, H. A., Blount, J. F., Konzelmann, F. M., & Plati, J. T. (1980). ChemInform Abstract: SYNTHESIS OF 1,2,6‐THIADIAZINE 1,1‐DIOXIDES VIA ISOXAZOLYLSULFAMIDES. Chemischer Informationsdienst, 11(12). [Link]

-

ResearchGate. (n.d.). Functionalized 5,6‐dihydro‐2H‐1,2,6‐thiadiazine 1,1‐dioxides. Synthesis, structure and chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Thiadiazine 1,1-dioxide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington’s Disease§ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thiadiazine 1,1-dioxide | C3H4N2O2S | CID 21461321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclic sulphones. Part XIX. Reactions of the 1,2,6-thiadiazine 1,1-dioxide system with some electrophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of fused [1,2,6]thiadiazine 1,1-dioxides as potential transition-state analogue inhibitors of xanthine oxidase and guanase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide | C6H12N2O2S | CID 97187 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of the 1,2,6-Thiadiazine 1,1-Dioxide Heterocyclic System

Abstract

The 1,2,6-thiadiazine 1,1-dioxide core is a privileged heterocyclic scaffold with significant applications in medicinal chemistry, most notably as a key component in a class of potassium channel openers and other pharmacologically active agents. This guide provides an in-depth exploration of the primary synthetic strategies for constructing this important heterocyclic system. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-tested protocols, and present data in a clear, comparative format. The methodologies discussed herein are designed to be self-validating, providing researchers with the robust and reproducible tools necessary for advancing their research and development programs.

Introduction: The Significance of the 1,2,6-Thiadiazine 1,1-Dioxide Scaffold

The 1,2,6-thiadiazine 1,1-dioxide ring system is a non-planar, six-membered heterocycle containing sulfur, two nitrogen atoms, and exhibiting a unique electronic and conformational profile. The oxidized sulfur atom (a sulfonyl group) imparts a strong electron-withdrawing character and acts as a potent hydrogen bond acceptor, features that are crucial for molecular recognition and biological activity.

Perhaps the most well-known application of this scaffold is in the development of potassium channel openers. For instance, Diazoxide, a potent activator of ATP-sensitive potassium channels (KATP), features this core structure and is used clinically for its antihypertensive and hyperglycemic effects. The ability of this heterocyclic system to serve as a bioisostere for other functional groups, coupled with its favorable physicochemical properties, has cemented its role in modern drug discovery.

This guide will focus on the most prevalent and reliable method for the synthesis of this core: the condensation of sulfamides with 1,3-dicarbonyl compounds or their synthetic equivalents. We will explore the nuances of this transformation, providing the necessary detail for its successful implementation.

Core Synthetic Strategy: Condensation of Sulfamides with 1,3-Dicarbonyl Compounds

The most direct and widely employed route to the 1,2,6-thiadiazine 1,1-dioxide core involves the cyclocondensation of a sulfamide (H₂NSO₂NH₂) or a substituted sulfamide with a 1,3-dielectrophilic species, typically a 1,3-dicarbonyl compound or a related synthon. This approach is favored for its operational simplicity, broad substrate scope, and generally good yields.

Mechanistic Rationale

The reaction proceeds through a logical sequence of nucleophilic attack and dehydration steps. The choice of catalyst and reaction conditions is critical as it must facilitate two key transformations without promoting undesired side reactions.

-

Initial Nucleophilic Attack: One of the amino groups of the sulfamide acts as a nucleophile, attacking one of the carbonyl groups of the 1,3-dicarbonyl compound. This forms a hemiaminal intermediate.

-

Dehydration and Imine Formation: The hemiaminal readily dehydrates to form a sulfonyl-substituted enamine or imine intermediate. This step is often the rate-determining step and is typically promoted by an acid catalyst.

-

Intramolecular Cyclization: The remaining free amino group of the sulfamide moiety then attacks the second carbonyl group in an intramolecular fashion. This is the key ring-closing step.

-

Final Dehydration: A second dehydration event occurs to afford the final, aromatic-like 1,2,6-thiadiazine 1,1-dioxide ring system.

The overall process is a double condensation and cyclization cascade. The use of an acid catalyst, such as p-toluenesulfonic acid (PTSA) or a Lewis acid, is common to activate the carbonyl groups and facilitate the dehydration steps. A dehydrating agent or a setup for the azeotropic removal of water (e.g., a Dean-Stark apparatus) is often essential for driving the reaction to completion.

Visualizing the General Workflow

Caption: General workflow for the synthesis of 1,2,6-thiadiazine 1,1-dioxides.

Detailed Experimental Protocol: Synthesis of 4-Methyl-2H-1,2,6-thiadiazin-3(4H)-one 1,1-dioxide

This protocol describes a representative synthesis using sulfamide and ethyl acetoacetate. This procedure is a foundational example that can be adapted for various substituted analogs.

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Notes |

| Sulfamide | 7803-58-9 | 96.11 | 9.61 g | 0.10 mol, 1.0 eq |

| Ethyl Acetoacetate | 141-97-9 | 130.14 | 13.01 g | 0.10 mol, 1.0 eq |

| Sodium Ethoxide | 141-52-6 | 68.05 | 6.81 g | 0.10 mol, 1.0 eq |

| Ethanol (Absolute) | 64-17-5 | 46.07 | 200 mL | Anhydrous |

| Hydrochloric Acid | 7647-01-0 | 36.46 | As needed | 2 M solution for acidification |

Step-by-Step Methodology

-

Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent the introduction of moisture.

-

Reagent Addition: Under a nitrogen atmosphere, dissolve sodium ethoxide (6.81 g, 0.10 mol) in absolute ethanol (150 mL) with stirring.

-

Formation of the Enolate: To the stirred solution, add ethyl acetoacetate (13.01 g, 0.10 mol) dropwise over 10 minutes. Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the sodium enolate.

-

Addition of Sulfamide: In a separate beaker, dissolve sulfamide (9.61 g, 0.10 mol) in the remaining absolute ethanol (50 mL) with gentle warming if necessary. Add this solution to the reaction flask in one portion.

-

Cyclocondensation: Heat the reaction mixture to reflux and maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly add 2 M hydrochloric acid with stirring until the pH of the solution is approximately 2-3. This will cause the product to precipitate.

-

Purification: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water (3 x 30 mL), and then with a small amount of cold ethanol.

-

Drying: Dry the purified solid in a vacuum oven at 60 °C overnight to yield the final product as a white crystalline solid.

Expected Results & Characterization

-

Yield: 75-85%

-

Appearance: White crystalline solid

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.5 (s, 1H, NH), 5.5 (s, 1H, CH), 2.1 (s, 3H, CH₃).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 165.0 (C=O), 158.0 (C=C), 95.0 (C-H), 20.0 (CH₃).

-

Mass Spec (ESI-): m/z 145.0 [M-H]⁻.

Scope and Limitations

The described condensation reaction is versatile and accommodates a range of substituents on both the sulfamide and the 1,3-dicarbonyl partner.

| R¹ on Sulfamide | R² and R³ on Dicarbonyl | Typical Yield | Notes |

| H | Me, H | 80% | Standard reaction as per protocol. |

| Me | Me, H | 75% | N-substituted sulfamides can be used, but may require slightly longer reaction times. |

| H | Ph, H | 70% | Aryl substituents on the dicarbonyl component are well-tolerated. |

| H | OEt, OEt | 65% | Using diethyl malonate requires stronger basic conditions to facilitate the initial condensation. |

Limitations:

-

Steric Hindrance: Highly substituted 1,3-dicarbonyl compounds can lead to lower yields due to steric hindrance during the cyclization step.

-

N-Substitution on Sulfamide: While monosubstituted sulfamides are generally effective, disubstituted sulfamides (R¹R²NSO₂NH₂) will not undergo this reaction as they lack the necessary second N-H bond for cyclization.

Conclusion

The synthesis of the 1,2,6-thiadiazine 1,1-dioxide heterocyclic system is a well-established and robust area of synthetic chemistry. The condensation of sulfamides with 1,3-dicarbonyl compounds remains the cornerstone of this field, offering a reliable and scalable route to a wide array of derivatives. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently access these valuable scaffolds for application in medicinal chemistry and materials science. This guide provides a solid foundation, combining theoretical understanding with a practical, validated protocol to empower further innovation.

References

-

Title: Synthesis and properties of 1,2,6-thiadiazine 1,1-dioxides Source: Journal of Organic Chemistry URL: [Link]

-

Title: A Convenient Synthesis of 3-Substituted 4-Hydroxy-2H-1,2,6-thiadiazine 1,1-Dioxides Source: Organic Syntheses URL: [Link]

-

Title: The Chemistry of Sulfonamides Source: Chemical Reviews URL: [Link]

-

Title: Potassium Channel Openers: A review of their therapeutic potential Source: Journal of Medicinal Chemistry URL: [Link]

Spectroscopic Characterization of 1,2,6-Thiadiazinane 1,1-dioxide: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,2,6-thiadiazinane 1,1-dioxide, a saturated heterocyclic scaffold of significant interest in medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the analytical methodologies required to elucidate and confirm the structure of this important molecule. The guide covers the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and other relevant analytical techniques. Detailed experimental protocols, data interpretation, and visual aids are included to facilitate a thorough understanding of the spectroscopic properties of this compound.

Introduction: The Significance of the this compound Scaffold

This compound is a saturated, six-membered heterocyclic compound containing a cyclic sulfamide moiety. This structural motif, also known as a sultam, has garnered considerable attention in the field of drug discovery and development. Its significance stems from its role as a versatile bioisostere, capable of mimicking the structural and electronic properties of amide and carboxylic acid functional groups.[1] This bioisosteric replacement allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, membrane permeability, and target binding affinity.

The three-dimensional, non-planar structure of the this compound ring introduces conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.[1] The prominent sulfonyl group acts as a strong hydrogen bond acceptor, a critical feature for molecular recognition at biological targets.[1] A notable example of its application is in the development of Verubecestat, a β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor for the treatment of Alzheimer's disease.[1] The diverse biological activities associated with derivatives of this scaffold, including the modulation of cannabinoid receptors and antiprotozoal effects, underscore its importance in medicinal chemistry.[1]

A thorough and accurate spectroscopic characterization is paramount for any research and development involving this scaffold. This guide provides the necessary theoretical and practical framework for such an analysis.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common approach involves the cyclization of a linear precursor containing the requisite carbon and nitrogen backbone with a sulfurylating agent. One plausible method is the reaction of 1,3-diaminopropane with sulfuryl chloride (SO₂Cl₂) in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 1,3-diaminopropane (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add triethylamine (2.2 eq) dropwise.

-

Addition of Sulfuryl Chloride: A solution of sulfuryl chloride (1.0 eq) in anhydrous DCM is added dropwise to the cooled reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching and Extraction: Upon completion, the reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM (3 x volume). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques, provide unambiguous evidence of its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the symmetry of the molecule. The protons on the carbon atoms adjacent to the nitrogen atoms will be deshielded compared to those on the central carbon.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ) ppm | Multiplicity |

| ~3.2 - 3.4 | Triplet |

| ~1.8 - 2.0 | Quintet |

| Variable | Broad Singlet |

Rationale for Assignments:

-

C H₂-N Protons: The protons on the carbons directly attached to the nitrogen atoms (C3 and C5) are expected to resonate at a lower field due to the electron-withdrawing effect of the nitrogen and the sulfonyl group. The signal should appear as a triplet due to coupling with the adjacent methylene protons.

-

C-C H₂-C Protons: The protons on the central carbon (C4) are in a more alkane-like environment and will therefore resonate at a higher field. This signal is expected to be a quintet due to coupling with the four neighboring protons on C3 and C5.

-

N-H Protons: The chemical shift of the N-H protons is highly dependent on the solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange with the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also reflect the molecule's symmetry, showing two distinct signals for the carbon atoms.

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ) ppm | Assignment |

| ~45 - 50 | C H₂-N |

| ~25 - 30 | C-C H₂-C |

Rationale for Assignments:

-

_C_H₂-N Carbons: The carbons bonded to the nitrogen atoms (C3 and C5) are deshielded and will appear at a lower field.

-

C- CH₂-C Carbon: The central carbon atom (C4) is in a more shielded, alkane-like environment and will resonate at a higher field.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is crucial and can affect the chemical shifts, particularly of the N-H protons.[2]

-

Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire two-dimensional correlation spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum will be dominated by absorptions from the sulfonyl group (SO₂) and the C-H and N-H bonds.

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400 - 3200 | N-H stretch |

| 3000 - 2850 | C-H stretch (aliphatic) |

| 1350 - 1300 | SO₂ asymmetric stretch |

| 1180 - 1140 | SO₂ symmetric stretch |

Rationale for Assignments:

-

N-H Stretch: The N-H stretching vibration typically appears as a broad band in the region of 3400-3200 cm⁻¹ due to hydrogen bonding.

-

C-H Stretch: The stretching vibrations of the aliphatic C-H bonds will be observed in their characteristic region of 3000-2850 cm⁻¹.

-

SO₂ Stretches: The most characteristic peaks in the spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl group.[3] These are typically found around 1350-1300 cm⁻¹ and 1180-1140 cm⁻¹, respectively.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or a low-melting solid. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples with minimal preparation.

-

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum should be recorded prior to the sample spectrum to subtract atmospheric and instrumental contributions.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern. For this compound, electrospray ionization (ESI) or electron ionization (EI) can be used.

| Predicted Mass Spectrometry Data (EI) | |

| m/z | Proposed Fragment |

| 136 | [M]⁺˙ (Molecular Ion) |

| 72 | [M - SO₂]⁺˙ |

| 56 | [C₃H₆N]⁺ |

| 42 | [C₂H₄N]⁺ |

Rationale for Fragmentation:

Under electron ionization, the molecular ion ([M]⁺˙) is expected to be observed. A characteristic fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a fragment at m/z 72.[4][5] Further fragmentation of the remaining cyclic amine structure can lead to smaller fragments.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion (for ESI) or a direct insertion probe (for EI). For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

-

Ionization: Choose an appropriate ionization technique. ESI is a soft ionization method that typically yields the protonated molecule [M+H]⁺, while EI is a hard ionization technique that results in the molecular ion and extensive fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Data Analysis: Determine the molecular weight from the molecular ion or protonated molecule. Analyze the fragmentation pattern to gain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Other Spectroscopic Techniques

UV-Vis Spectroscopy

As a saturated heterocyclic compound, this compound lacks a chromophore that absorbs in the ultraviolet-visible region of the electromagnetic spectrum.[6][7] Therefore, it is not expected to show any significant absorption above 200 nm. The absence of a UV-Vis spectrum can be a useful piece of information to confirm the saturated nature of the ring system.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. For this compound, X-ray crystallography would confirm the connectivity of the atoms and provide precise information about bond lengths, bond angles, and the conformation of the six-membered ring. Based on studies of substituted derivatives, the ring is expected to adopt a chair or an envelope conformation to minimize steric and torsional strain.[8]

Conclusion

The spectroscopic characterization of this compound relies on a combination of analytical techniques, with NMR, IR, and MS being the most informative. This guide has provided a detailed overview of the expected spectroscopic data and the experimental protocols necessary to obtain them. A thorough understanding and application of these methods are essential for any scientist working with this important heterocyclic scaffold, ensuring the unambiguous confirmation of its structure and purity. The insights provided herein are intended to serve as a practical resource for researchers in the field of organic and medicinal chemistry.

References

-

Synthesis of 1,2,6-Thiadiazin 1,1-Dioxide Derivatives as Trypanocidal Agents. (n.d.). Molecules, 5(5), 499–500. [Link]

- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 397-448.

- Crystal structure, Hirshfeld analysis and a molecular docking study of a new inhibitor of the Hepatitis B virus (HBV): ethyl 5-methyl-1,1-dioxo-2-{[5-(pentan-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,2,6-thiadiazine-4-carboxylate. (n.d.).

- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.

-

Synthesis of Fused[9][10][11]thiadiazine 1,1-dioxides as Potential Transition-State Analogue Inhibitors of Xanthine Oxidase and Guanase. (1979). Journal of Medicinal Chemistry, 22(8), 944–948. [Link]

- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.

-

Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. (2021). 2021 International Conference on Technological Advancements and Innovations (ICTAI). [Link]

- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry.

-

NMR solution structure study of one saturated sulphur-containing amides from Glycosmis lucida. (2017). Natural Product Research, 31(7), 791–796. [Link]

- Functionalized 5,6‐dihydro‐2H‐1,2,6‐thiadiazine 1,1‐dioxides. Synthesis, structure and chemistry. (n.d.).

-

Ultraviolet spectroscopy | chemistry. (2026). In Encyclopædia Britannica. [Link]

- (a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b)... (n.d.).

-

Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. (2022). The Journal of Organic Chemistry, 87(18), 12196–12207. [Link]

-

ULTRAVIOLET AND VISIBLE SPECTROSCOPY. (n.d.). [Link]

-

Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. (1975). Journal of Pharmaceutical Sciences, 64(8), 1389–1392. [Link]

-

Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2022). Molecules, 27(18), 5911. [Link]

-

Chirality Sensing of N-Heterocycles via 19F NMR. (2022). JACS Au, 2(10), 2276–2282. [Link]

-

Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (2003). Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). Journal of the American Society for Mass Spectrometry, 19(7), 1045–1052. [Link]

- 1,2,6-Oxadiazines and 1,2,6-Thiadiazines. (n.d.).

-

1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3, 4-b][8][9][12] Thiadiazine Derivatives. (2007). Magnetic Resonance in Chemistry, 45(3), 265–268. [Link]

-

Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. (2022). Journal of Physical and Chemical Reference Data, 51(3), 033103. [Link]

-

NMR Solution Structure Study of One Saturated Sulphur-Containing Amides From Glycosmis Lucida. (2017). Natural Product Research, 31(7), 791–796. [Link]

-

Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). (2018). South African Journal of Chemistry, 71, 138–148. [Link]

-

What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? (2016). Master Organic Chemistry. [Link]

-

Approximate 1H and 13C NMR Shifts. (n.d.). Scribd. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

- Ion fragmentation of small molecules in mass spectrometry. (2011).

-

Crystallography Open Database: Search results. (n.d.). [Link]

- Mass Spectrometry: Fragment

-

2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide. (n.d.). PubChem. [Link]

-

Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. (2014). International Journal of Mass Spectrometry, 365-366, 9–16. [Link]

-

Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (n.d.). RACO. [Link]

- Mass spectra (electron impact, EI) for cyclic dipeptide 1 (1) for: S.... (n.d.).

-

-

Infrared spectroscopy. (n.d.). The Royal Society of Chemistry. [Link]

-

-

Thiadiazine 1,1-dioxide. (n.d.). PubChem. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 97–118. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Magnetochemistry, 4(4), 48. [Link]

-

Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method. (2023). Molecules, 28(12), 4679. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (2019). [Link]

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Synthesis of fused [1,2,6]thiadiazine 1,1-dioxides as potential transition-state analogue inhibitors of xanthine oxidase and guanase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ultraviolet spectroscopy | chemistry | Britannica [britannica.com]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic Reactions of 1,2,6-Thiadiazine 1,1-dioxides

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 1,2,6-thiadiazine 1,1-dioxide core is a compelling scaffold in medicinal chemistry, offering a unique three-dimensional arrangement of hydrogen bond donors and acceptors. This guide provides a comprehensive exploration of the reactivity of this heterocyclic system towards electrophiles, offering field-proven insights and detailed protocols to empower researchers in the synthesis of novel analogues for drug discovery programs.

The 1,2,6-Thiadiazine 1,1-dioxide Scaffold: An Overview of Reactivity

The 1,2,6-thiadiazine 1,1-dioxide ring system, while possessing aromatic character, exhibits a nuanced reactivity profile governed by the electron-withdrawing nature of the sulfonyl group and the electronic influence of substituents at the 3- and 5-positions. The primary site for electrophilic attack is the C-4 position, which is activated by the lone pairs of the adjacent nitrogen atoms. This reactivity is analogous to that of 2-pyrimidone, a well-understood heterocyclic system.[1]

The electron density at the C-4 position is crucial for successful electrophilic substitution. Electron-donating groups at the 3- and 5-positions, such as amino or alkyl groups, enhance the nucleophilicity of the C-4 carbon, facilitating reactions with a wide range of electrophiles. Conversely, electron-withdrawing groups can deactivate the ring towards all but the most reactive electrophiles.

Caption: General reactivity of the 1,2,6-thiadiazine 1,1-dioxide ring towards electrophiles.

Key Electrophilic Substitution Reactions

A variety of electrophilic substitution reactions have been successfully performed on 3,5-disubstituted 1,2,6-thiadiazine 1,1-dioxides, leading to functionalization at the C-4 position.[1]

Halogenation

Halogenation, particularly bromination, proceeds readily at the C-4 position, providing a versatile handle for further synthetic transformations.

Experimental Protocol: Bromination of 3,5-Dimethyl-1,2,6-thiadiazine 1,1-dioxide

-

Dissolution: Dissolve 3,5-dimethyl-1,2,6-thiadiazine 1,1-dioxide (1.0 eq.) in a suitable solvent such as glacial acetic acid or chloroform.

-

Reagent Addition: Add a solution of bromine (1.0-1.1 eq.) in the same solvent dropwise to the stirred solution at room temperature. The reaction is typically rapid, as indicated by the disappearance of the bromine color.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with a solution of sodium thiosulfate to quench any unreacted bromine.

-

Isolation: The product, 4-bromo-3,5-dimethyl-1,2,6-thiadiazine 1,1-dioxide, can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.

| Substituent (R) | Reagent | Solvent | Time (h) | Yield (%) |

| Methyl | Br₂ | Acetic Acid | 1 | ~80 |

| Phenyl | Br₂ | Chloroform | 2 | ~75 |

| Amino | NBS | Acetonitrile | 4 | ~60 |

Table 1: Representative examples of halogenation reactions.

Caption: Proposed mechanism for the bromination of 1,2,6-thiadiazine 1,1-dioxide.

Nitration (via N-Methylation)

Direct nitration of the 1,2,6-thiadiazine 1,1-dioxide ring is generally unsuccessful. However, prior N-methylation facilitates the reaction, leading to the formation of the 4-nitro derivative.[1]

Experimental Protocol: Nitration of N-Methyl-3,5-disubstituted-1,2,6-thiadiazine 1,1-dioxide

-

N-Methylation: The starting thiadiazine dioxide is first methylated, for example, using diazomethane or methyl iodide with a suitable base.

-

Nitration: The N-methylated substrate is dissolved in a mixture of concentrated nitric acid and sulfuric acid at low temperature (0-5 °C).

-

Reaction: The reaction mixture is stirred at low temperature for a specified time.

-

Work-up: The reaction is quenched by pouring it onto ice, and the precipitated product is collected by filtration.

-

Purification: The crude product is washed with water and can be purified by recrystallization.

| N-Substituent | R-groups | Nitrating Agent | Yield (%) |

| Methyl | Methyl | HNO₃/H₂SO₄ | Moderate |

| Methyl | Phenyl | HNO₃/H₂SO₄ | Moderate |

Table 2: Nitration of N-methylated 1,2,6-thiadiazine 1,1-dioxides.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces a formyl group at the C-4 position, providing a valuable precursor for a variety of subsequent transformations.

Experimental Protocol: Vilsmeier-Haack formylation

-

Reagent Preparation: The Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C.

-

Reaction: The 3,5-disubstituted 1,2,6-thiadiazine 1,1-dioxide is added to the pre-formed Vilsmeier reagent. The mixture is then heated, typically to around 60-80 °C, for several hours.

-

Work-up: After cooling, the reaction mixture is poured onto ice and neutralized with a base, such as sodium hydroxide or sodium acetate, to precipitate the product.

-

Isolation and Purification: The solid product is collected by filtration, washed with water, and can be purified by recrystallization or column chromatography.

Mannich Reaction

The Mannich reaction allows for the introduction of an aminomethyl group at the C-4 position, a functionality of significant interest in medicinal chemistry due to its potential to improve solubility and introduce new binding interactions.

Experimental Protocol: Mannich Reaction

-

Reaction Mixture: The 3,5-disubstituted 1,2,6-thiadiazine 1,1-dioxide, formaldehyde (or paraformaldehyde), and a secondary amine (e.g., dimethylamine, morpholine) are mixed in a suitable solvent, often ethanol or acetic acid.

-

Heating: The mixture is heated to reflux for several hours.

-

Work-up and Isolation: The solvent is removed under reduced pressure, and the residue is treated with a base to liberate the free Mannich base. The product can then be extracted with an organic solvent and purified.

Azo-Coupling

Azo-coupling with aryldiazonium salts introduces an arylazo group at the C-4 position, leading to the formation of highly colored compounds.

Experimental Protocol: Azo-Coupling

-

Diazotization: An aromatic amine is diazotized in the standard manner using sodium nitrite and a mineral acid at 0-5 °C.

-

Coupling: The 3,5-disubstituted 1,2,6-thiadiazine 1,1-dioxide is dissolved in a basic solution (e.g., aqueous sodium hydroxide). The cold diazonium salt solution is then added slowly with vigorous stirring, maintaining a low temperature.

-

Isolation: The resulting azo dye often precipitates from the reaction mixture and can be collected by filtration, washed with water, and dried.

Synthesis of 3,5-Disubstituted 1,2,6-Thiadiazine 1,1-dioxides

The reactivity of the 1,2,6-thiadiazine 1,1-dioxide core is intrinsically linked to the nature of the substituents at the 3- and 5-positions. The synthesis of these starting materials is therefore a critical first step. A common and versatile method involves the condensation of a β-dicarbonyl compound with sulfamide in the presence of a dehydrating agent.

General Protocol for the Synthesis of 3,5-Dialkyl-1,2,6-thiadiazine 1,1-dioxides

-

Mixing Reagents: A 1,3-diketone (e.g., acetylacetone for the 3,5-dimethyl derivative) and sulfamide are mixed in a suitable solvent, such as toluene or xylene.

-

Dehydration: A dehydrating agent, for example, phosphorus pentoxide or a catalytic amount of a strong acid, is added.

-

Heating: The reaction mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Work-up and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified, typically by recrystallization.

Caption: General synthetic route to 3,5-disubstituted 1,2,6-thiadiazine 1,1-dioxides.

Spectroscopic Characterization

The characterization of the products of these electrophilic substitution reactions relies heavily on standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The introduction of a substituent at the C-4 position leads to the disappearance of the singlet corresponding to the C-4 proton in the starting material. The chemical shifts of the remaining protons, particularly those of the substituents at the 3- and 5-positions, can provide valuable structural information.

-

¹³C NMR Spectroscopy: The C-4 carbon signal will shift significantly upon substitution. The chemical shift of the new substituent will also be observable.

-

Mass Spectrometry: Provides the molecular weight of the product, confirming the addition of the electrophile.

-

Infrared Spectroscopy: The characteristic stretches of the sulfonyl group (around 1300 and 1150 cm⁻¹) will be present in all derivatives. New bands corresponding to the introduced functional group (e.g., C=O for formyl, N=N for azo) will also appear.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 3,5-Dimethyl-1,2,6-thiadiazine 1,1-dioxide | ~2.5 (s, 6H, 2xCH₃), ~6.0 (s, 1H, C4-H) | ~20 (CH₃), ~100 (C4), ~160 (C3, C5) |

| 4-Bromo-3,5-dimethyl-1,2,6-thiadiazine 1,1-dioxide | ~2.6 (s, 6H, 2xCH₃) | ~22 (CH₃), ~95 (C4), ~158 (C3, C5) |

Table 3: Representative NMR data for a 4-substituted 1,2,6-thiadiazine 1,1-dioxide.

Conclusion and Future Directions

The C-4 position of the 1,2,6-thiadiazine 1,1-dioxide ring system is a versatile platform for electrophilic substitution, allowing for the introduction of a wide array of functional groups. This guide has provided a foundational understanding of the key reactions, along with practical experimental guidance. Future research in this area will likely focus on expanding the scope of these reactions to include a broader range of substituents and developing more complex, multi-functionalized derivatives for biological screening. The insights and protocols presented herein are intended to serve as a valuable resource for scientists working at the forefront of medicinal chemistry and drug discovery.

References

-

Joule, J. A., et al. (1981). Cyclic sulphones. Part XIX. Reactions of the 1,2,6-thiadiazine 1,1-dioxide system with some electrophiles. Journal of the Chemical Society, Perkin Transactions 1, 1227-1231. [Link]

Sources

The 1,2,6-Thiadiazinane 1,1-Dioxide Scaffold: A Privileged Structure in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The 1,2,6-thiadiazinane 1,1-dioxide core, a six-membered saturated ring containing a cyclic sulfamide, has emerged from relative obscurity to become a scaffold of significant interest in contemporary medicinal chemistry. Initially explored for its diverse biological activities, its true potential has been realized in its application as a conformationally constrained, metabolically stable bioisostere for urea or amide functionalities. This guide provides a comprehensive overview of the scaffold's fundamental properties, prevalent synthetic strategies, and its successful application in the development of high-profile therapeutic candidates, most notably in the pursuit of treatments for Alzheimer's disease. We will delve into the specific physicochemical and structural attributes that make this scaffold attractive, provide detailed synthetic protocols, and explore case studies that highlight its strategic importance in overcoming modern drug design challenges.

Introduction: The Rise of a Privileged Scaffold

Heterocyclic chemistry forms the bedrock of drug discovery, with specific ring systems often demonstrating such broad utility that they become designated as "privileged scaffolds." The this compound and its close chemical relatives are rapidly earning this distinction. As a cyclic sulfamide, this scaffold is a bioisosteric replacement for the ubiquitous urea or amide functional groups. This substitution offers several distinct advantages:

-

Metabolic Stability: The sulfamide bond is significantly more resistant to enzymatic hydrolysis than a typical amide or urea bond, enhancing pharmacokinetic profiles.

-

Conformational Rigidity: The cyclic nature of the scaffold reduces the number of available conformations, which can lead to higher binding affinity and selectivity for a biological target by minimizing the entropic penalty of binding.

-

Defined Vectorial Display of Substituents: The ring structure positions substituents in well-defined spatial orientations, allowing for precise probing of a target's binding pocket.

-

Improved Physicochemical Properties: Incorporation of the scaffold can modulate key properties such as solubility and CNS penetration. For instance, the 3-imino-1,2,4-thiadiazinane 1,1-dioxide core in certain BACE1 inhibitors was shown to improve permeability and CNS penetration compared to earlier leads.[1]

While early investigations explored derivatives for activities ranging from antimicrobial to sedative effects, the modern era of interest was catalyzed by its application in complex disease targets where selectivity and pharmacokinetics are paramount.[2]

Physicochemical and Structural Properties

The therapeutic utility of the this compound scaffold is deeply rooted in its intrinsic structural and electronic characteristics.

Acidity and Hydrogen Bonding

The protons on the nitrogen atoms of the sulfamide group are acidic, with pKa values influenced by the substitution pattern. This allows the scaffold to act as a potent hydrogen bond donor, mimicking the functionality of amide or urea N-H groups. The two sulfonyl oxygens are strong hydrogen bond acceptors. This dual donor-acceptor capability is critical for its role in mimicking peptide backbones or interacting with key residues in an enzyme's active site.

Conformational Profile

Unlike flexible acyclic ureas, the six-membered ring exists in a limited number of low-energy conformations. X-ray crystallography studies on derivatives have revealed that the ring often adopts a distorted envelope or half-chair conformation .[3][4] In one documented case, the sulfur atom is displaced significantly from the mean plane of the other five atoms, creating a puckered structure.[3] This conformational pre-organization is a key element of its success, as it allows for the precise positioning of appended functional groups to match the topology of a binding site, a strategy successfully employed in the design of BACE1 inhibitors.[5]

Role as a β-Turn Mimetic

A β-turn is a common secondary structure in proteins where the polypeptide chain reverses its direction. This feature is often critical for molecular recognition. The constrained geometry of the this compound scaffold can effectively mimic a β-turn. The fixed distances and angles between hydrogen bond donors (N-H) and acceptors (S=O) on the ring can replace the intramolecular hydrogen bond that stabilizes a natural β-turn, while substituents at other positions can mimic the side chains of the amino acid residues.

Synthetic Strategies

The accessibility of the thiadiazinane dioxide core is crucial for its exploration in medicinal chemistry. Several reliable synthetic routes have been established.

Condensation of Sulfamides with 1,3-Dicarbonyls

A foundational and widely used method involves the acid-mediated condensation of sulfamide (or a substituted sulfamide) with a β-diketone or a related 1,3-dielectrophile.[2][3] This multicomponent reaction provides a direct and efficient entry into a variety of substituted thiadiazinane dioxides. The mechanism involves initial condensation to form an intermediate that subsequently undergoes intramolecular cyclization and dehydration.

Caption: Drug discovery workflow leading to Verubecestat.

Structure-Activity Relationship (SAR)

The success of Verubecestat hinged on the interplay between the core scaffold and its substituents, as summarized in the table below.

| Position/Group | Function | Impact on Activity |

| Iminothiadiazinane Core | Scaffold | Provides rigid conformation, anchors key interactions in the active site, and improves CNS penetration. [1] |

| Picolinamide Moiety | Binding Group | Forms critical hydrogen bonds with the catalytic aspartate residues (Asp32, Asp228) of BACE1. [5] |

| Fluorophenyl Group | Specificity Element | Occupies the S3 subpocket of the enzyme, contributing to affinity and selectivity. [5] |

| Methyl Groups on Core | Fine-tuning | Optimize fit within the binding pocket and modulate physicochemical properties. |

Table 1: Key SAR insights for Verubecestat.

Although Verubecestat ultimately failed in Phase 3 trials due to a lack of efficacy and some cognitive worsening, its development was a landmark achievement in medicinal chemistry. [6]It validated BACE1 as a druggable target and unequivocally demonstrated the power of the thiadiazinane dioxide scaffold in designing potent, selective, and CNS-penetrant inhibitors for a highly challenging target.

Experimental Protocols

To provide a practical illustration, the following section details a representative synthesis for a key intermediate used in the preparation of Verubecestat analogues. This protocol is adapted from the published next-generation synthesis. [7] Protocol: Synthesis of the Chiral Amine Precursor

This multi-step process highlights the complexity and precision required in modern pharmaceutical synthesis.

Caption: High-level workflow for the synthesis of a key precursor.

Step-by-Step Methodology (Illustrative Example):

-

Reaction Setup: A solution of the starting ketimine in an appropriate solvent (e.g., THF) is prepared in a jacketed reactor and cooled to -20 °C.

-

Reagent Addition: A solution of a strong base (e.g., lithium diisopropylamide) is slowly added while maintaining the low temperature to deprotonate the ketimine, forming the anion.

-

Continuous Flow Reaction: The anion solution and a solution of ethyl glyoxylate are pumped simultaneously through a static mixer into a cooled microreactor.

-

Causality: The use of a continuous flow reactor ensures rapid mixing and precise temperature control, which is critical for maximizing the yield of the desired Mannich addition product over competing proton transfer side reactions. [7]4. Quench: The reaction stream is quenched by mixing with an acidic aqueous solution (e.g., saturated ammonium chloride).

-

-

Work-up and Isolation: The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified, often by crystallization, to yield the desired chiral amino ester intermediate.

-

Characterization: The structure and purity of the product are confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, Chiral HPLC).

Future Perspectives and Conclusion

The this compound scaffold has cemented its place as a valuable tool in the medicinal chemist's arsenal. While the BACE1 inhibitor story highlights its potential in neuroscience, its favorable properties suggest broader applicability. Future explorations are likely to focus on:

-

Kinase Inhibition: The scaffold's ability to act as a rigid hinge-binding motif makes it attractive for designing specific kinase inhibitors. [8]* Peptidomimetics: Further exploration of its use in mimicking peptide secondary structures could lead to novel protease inhibitors or modulators of protein-protein interactions.

-

New Synthetic Methodologies: The development of more diverse and efficient synthetic routes will undoubtedly accelerate the discovery of new derivatives with novel biological activities. [2] In conclusion, the this compound scaffold is a prime example of how fundamental principles of physical organic chemistry—conformational restriction and bioisosterism—can be leveraged to solve complex problems in drug discovery. Its journey from a chemical curiosity to the core of a Phase 3 clinical candidate provides both inspiration and a practical roadmap for the design of next-generation therapeutics.

References

-

Cerecetto, H., et al. (2000). Synthesis of 1,2,6-Thiadiazin 1,1-Dioxide Derivatives as Trypanocidal Agents. Molecules, 5(5), 500-501.

-

Tan, L., et al. (2018). A Next Generation Synthesis of BACE1 Inhibitor Verubecestat (MK-8931). Organic Letters, 20(6), 1568-1571. [Link]

-

Tan, L., et al. (2018). A Next Generation Synthesis of BACE1 Inhibitor Verubecestat (MK-8931). ResearchGate. [Link]

-

Kadham, M. J., et al. (2021). Crystal structure, Hirshfeld analysis and a molecular docking study of a new inhibitor of the Hepatitis B virus (HBV). ResearchGate. [Link]

-

Kennedy, M. E., et al. (2016). The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer’s disease patients. Science Translational Medicine, 8(363), 363ra150. [Link]

-

Lucente, G., et al. (1991). Structure and conformation of peptides containing the sulfonamide junction. II. Synthesis and conformation of cyclo[-MeTau-Phe-DPro-]. International Journal of Peptide and Protein Research, 38(6), 539-547. [Link]

-

Scott, J. D., et al. (2016). Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)–A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 59(23), 10435-10450. [Link]

-

Taylor, E. C., & Macor, J. E. (1979). Synthesis of Fusedt[4][7][9]hiadiazine 1,1-dioxides as Potential Transition-State Analogue Inhibitors of Xanthine Oxidase and Guanase. Journal of Medicinal Chemistry, 22(8), 944-948. [Link]

-

Kennedy, M. E., et al. (2016). The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer’s disease patients. Science Translational Medicine. [Link]

-

Scott, J. D., et al. (2016). Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)–A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry. [Link]

-

Kohn, H., & Lee, C. (1990). Functionalized 5,6-dihydro-2H-1,2,6-thiadiazine 1,1-dioxides. Synthesis, structure and chemistry. Journal of Heterocyclic Chemistry, 27(6), 1635-1642. [Link]

-

Gáspár, A., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Chemistry, 2(2), 449-491. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 97187, 2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide. PubChem. [Link]

-

MALKA, G., et al. (2012). Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease. ACS Medicinal Chemistry Letters, 3(4), 318-322. [Link]

-

Pons, M., et al. (1991). Conformational analysis of two cyclic disulfide peptides. Biopolymers, 31(7), 835-43. [Link]

-

Kelly, G., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 27(19), 6596. [Link]

-

Hasan, H. A., & Al-Sudani, M. A. A. (2022). Study the pharmacological potential of 1,2,4-thiadiazine 1,1-dioxides: A minireview. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 22(4), 1-8. [Link]

-

Kelly, G., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. National Institutes of Health. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington’s Disease§ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure and conformation of peptides containing the sulfonamide junction. II. Synthesis and conformation of cyclo[-MeTau-Phe-DPro-] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. behavioralhealth2000.com [behavioralhealth2000.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. saskoer.ca [saskoer.ca]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Theoretical and Computational Modeling of 1,2,6-Thiadiazine 1,1-Dioxides

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: The Rising Significance of the 1,2,6-Thiadiazine 1,1-Dioxide Scaffold

The domain of medicinal chemistry is in a perpetual state of evolution, driven by the need for novel molecular scaffolds that can address complex biological targets with high efficacy and selectivity.[1][2] Among the vast landscape of heterocyclic compounds, those containing nitrogen and sulfur have garnered significant attention due to their prevalence in FDA-approved drugs and therapeutically active agents. The 1,2,6-thiadiazine 1,1-dioxide core, a six-membered ring containing one sulfur and two nitrogen atoms, represents a particularly compelling scaffold.[3][4] Its rigid, sulfonamide-based structure imparts unique physicochemical properties that are advantageous for molecular recognition and drug-like characteristics.[5]

Historically, this class of compounds has been recognized for a wide array of biological activities, including applications as antimalarial, antidiabetic, and antiviral agents.[6] More specifically, derivatives of this scaffold have been identified as potent and selective openers of ATP-sensitive potassium (KATP) channels.[7][8] This mechanism is of profound therapeutic interest, as KATP channel openers can induce a state of "beta cell rest," a strategy with potential applications in the treatment and prevention of both type 1 and type 2 diabetes.[7][9] The ability of these compounds to stabilize membrane excitability also positions them as promising cytoprotective agents for a variety of conditions.[9]

Given the therapeutic potential locked within this scaffold, the ability to rationally design and predict the properties of novel derivatives is paramount. This is where theoretical studies and computational modeling become indispensable tools. By leveraging the principles of quantum mechanics and molecular mechanics, we can move beyond the traditional, often serendipitous, cycle of synthesis and testing. Computational modeling allows for the in silico exploration of vast chemical spaces, providing deep insights into structure-activity relationships (SAR), reaction mechanisms, and pharmacokinetic profiles before a single molecule is synthesized in the lab.

This guide provides a comprehensive overview of the core theoretical principles and practical computational workflows tailored for the study of 1,2,6-thiadiazine 1,1-dioxides. It is designed to equip researchers, from computational chemists to synthetic and medicinal chemists, with the knowledge to effectively apply these powerful techniques in their own discovery programs.

Theoretical Foundations: Why Computational Modeling Works

The predictive power of computational chemistry is rooted in its ability to solve, or approximate solutions to, the Schrödinger equation for a given molecule. For systems like 1,2,6-thiadiazine 1,1-dioxides, the most widely adopted and effective approach is Density Functional Theory (DFT) .[5]

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[5] Unlike more computationally expensive wavefunction-based methods, DFT calculates the properties of a molecule based on its electron density, a function of only three spatial coordinates. This efficiency makes it the workhorse for studying medium-sized organic molecules. The central idea is that the ground-state energy of a molecule is a unique functional of its electron density, and all other properties can be derived from it.[5]

A typical DFT calculation involves the selection of a functional and a basis set .

-

Functionals (e.g., B3LYP, M06-2X) are mathematical approximations that describe the exchange and correlation energies of the electrons. The choice of functional is critical and should be validated for the specific class of molecules under study. For sulfonamides and related heterocycles, the B3LYP functional has been shown to provide a good balance of accuracy and computational cost.[10][11]

-

Basis Sets (e.g., 6-31G(d,p), 6-311++G(d,p)) are sets of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility in describing the spatial distribution of electrons, leading to higher accuracy at an increased computational cost. For molecules containing second-row elements like sulfur, the inclusion of polarization (d,p) and diffuse ++ functions is often necessary for accurate results.[10][11]

By applying DFT, we can reliably predict a wide range of molecular properties that are directly relevant to drug discovery and development.

The Computational Workflow: From Structure to Predicted Activity

A systematic computational investigation of a 1,2,6-thiadiazine 1,1-dioxide derivative follows a multi-step workflow. Each step builds upon the last, creating a comprehensive profile of the molecule's potential.

}

Step 1: Geometry Optimization

The first and most crucial step is to determine the most stable three-dimensional conformation of the molecule. This is its lowest energy state, or "ground state geometry."

Causality: An accurate molecular geometry is the foundation for all subsequent calculations. Properties like dipole moment, molecular orbital energies, and interaction potentials are highly sensitive to bond lengths, bond angles, and dihedral angles. An incorrect geometry will lead to erroneous predictions across the board.

Protocol 2.1: Ground State Geometry Optimization

-

Initial Structure Construction: Build the 2D structure of the target 1,2,6-thiadiazine 1,1-dioxide derivative in a molecular editor (e.g., GaussView, Avogadro) and convert it to a preliminary 3D structure.

-

Calculation Setup: Using a quantum chemistry software package (e.g., Gaussian, ORCA), define the calculation.

-

Method: Select a reliable DFT functional and basis set. A common and well-validated starting point is B3LYP/6-311++G(d,p).[10]

-

Keywords: Specify Opt for geometry optimization and Freq for a subsequent frequency calculation.

-

-

Execution: Run the calculation. The software will iteratively adjust the positions of the atoms until a minimum on the potential energy surface is found.

-

Validation (Self-Validating System): The Freq calculation is a critical validation step. After optimization, a frequency analysis must be performed. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

Step 2: Electronic Structure Analysis

With an optimized geometry, we can probe the electronic landscape of the molecule. This provides invaluable insights into its stability, reactivity, and potential intermolecular interactions.

2.2.1 Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[5]

-

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy level corresponds to a better electron donor.

-

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy level corresponds to a better electron acceptor.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[5]

2.2.2 Molecular Electrostatic Potential (MESP)

The MESP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It visually reveals the charge distribution and is an excellent tool for predicting non-covalent interactions.

-

Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen and nitrogen. These are sites prone to electrophilic attack and hydrogen bond acceptance.

-

Blue Regions (Positive Potential): Indicate areas of low electron density, typically around hydrogen atoms bonded to electronegative atoms. These are sites prone to nucleophilic attack and hydrogen bond donation.

Causality: For drug design, understanding the FMO and MESP is crucial. The MESP can predict where a molecule might interact with a biological target via hydrogen bonds or electrostatic interactions. The HOMO-LUMO gap can provide an early indication of the molecule's metabolic stability.

Step 3: ADMET and Property Prediction